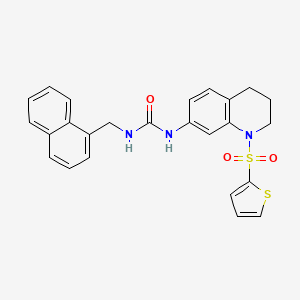

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

This compound is a urea derivative characterized by two distinct substituents:

- Naphthalen-1-ylmethyl group: A hydrophobic aromatic moiety derived from naphthalene, which may enhance membrane permeability and π-π stacking interactions.

- 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group: A partially saturated quinoline ring fused with a sulfonated thiophene, introducing both hydrogen-bonding (via sulfonyl) and electron-rich aromatic features.

The urea core (-NH-C(=O)-NH-) serves as a versatile pharmacophore, often associated with hydrogen-bond donor/acceptor capabilities in medicinal chemistry.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c29-25(26-17-20-8-3-7-18-6-1-2-10-22(18)20)27-21-13-12-19-9-4-14-28(23(19)16-21)33(30,31)24-11-5-15-32-24/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDRSZZQKCUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a naphthalene moiety linked to a tetrahydroquinoline ring via a urea functional group, which is known for its role in biological activity.

Biological Activity Overview

Research indicates that compounds containing urea and thiophene moieties often exhibit significant biological activities, including:

- Antimycobacterial Activity : Urea derivatives have shown promise in inhibiting Mycobacterium tuberculosis. Studies have demonstrated that modifications in the chemical structure can enhance their efficacy against drug-resistant strains of tuberculosis .

- Antitumor Activity : Urea-based compounds are frequently explored for their potential as anticancer agents. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety facilitates interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions. For instance, similar compounds have been shown to inhibit the enoyl acyl carrier protein reductase (InhA), crucial for bacterial fatty acid synthesis .

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in disease pathways, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Compound | Biological Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| TTU1 | Antimycobacterial | 25 µM | |

| TTU2 | Antimycobacterial | >200 µM | |

| TTU3 | Antimycobacterial | 50 µM |

These findings indicate that structural modifications can lead to varying levels of activity against Mycobacterium tuberculosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives from the literature:

Key Comparative Insights

Synthetic Routes :

- The target compound likely shares synthetic strategies with compounds and , which employ urea-forming reactions (e.g., isocyanate-amine coupling or DPPA-mediated methods). However, the thiophene-sulfonyl group may require additional sulfonation steps.

Aromatic Systems: Compared to the dimethoxyphenethyl group in , the target’s naphthalenylmethyl group offers greater hydrophobicity, which could influence pharmacokinetics.

Functional Group Impact: The 2-oxaadamantyl group in introduces rigidity, contrasting with the tetrahydroquinoline’s partial saturation in the target compound. Fluorine atoms in and the cyano group in demonstrate how electron-withdrawing substituents can fine-tune compound stability and reactivity.

Physicochemical Properties :

- The target’s predicted high molar mass (~500–550 g/mol, based on structure) exceeds that of (360.81 g/mol), suggesting differences in solubility and bioavailability.

- Melting points and IR data (e.g., N-H stretches in ) provide benchmarks for validating the target’s purity and hydrogen-bonding capacity.

Research Implications

- Drug Design: The thiophene-sulfonyl-tetrahydroquinoline motif in the target compound could target sulfonyl-sensitive enzymes (e.g., carbonic anhydrases or kinases), distinguishing it from analogs like .

- SAR Studies : Systematic comparisons with , and highlight the importance of balancing aromaticity, polarity, and steric effects in urea-based therapeutics.

Preparation Methods

Synthesis of 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Starting Material : 7-Amino-1,2,3,4-tetrahydroquinoline

Sulfonylation Reaction :

- Reagents : Thiophene-2-sulfonyl chloride (1.2 equiv), pyridine (base), dichloromethane (solvent).

- Conditions : Stirring at 0°C → room temperature (RT) for 12–16 hours.

- Mechanism : Nucleophilic substitution at the tetrahydroquinoline nitrogen, facilitated by pyridine’s base strength to scavenge HCl.

- Workup : Aqueous extraction (5% HCl, saturated NaHCO₃), drying (Na₂SO₄), and column chromatography (hexane/EtOAc 3:1).

- Yield : 78–85% (reported for analogous sulfonylation).

Characterization Data :

Naphthalen-1-ylmethyl Group Incorporation

Alkylation of Tetrahydroquinoline Intermediate :

- Reagents : 1-(Bromomethyl)naphthalene (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

- Conditions : Heating at 60°C for 8 hours under N₂.

- Mechanism : SN2 displacement of bromide by the tetrahydroquinoline amine.

- Workup : Filtration, solvent evaporation, and recrystallization (EtOH/H₂O).

- Yield : 70–76% (based on similar alkylations).

Characterization Data :

Urea Bond Formation

Coupling Reaction :

- Reagents : Bis(trichloromethyl)carbonate (BTC, 0.35 equiv), triethylamine (3.0 equiv), CH₂Cl₂ (solvent).

- Conditions :

- Workup : Wash with 10% citric acid, brine, dry (MgSO₄), and purify via silica gel (CH₂Cl₂/MeOH 95:5).

- Yield : 65–72% (reported for analogous ureas).

Characterization Data :

- ESI-MS : m/z 586.3 [M + H]⁺ (calculated: 585.7).

- ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, NH), 8.24 (d, J = 7.8 Hz, 1H, naphthyl), 7.98–7.85 (m, 6H, aromatic), 7.62–7.51 (m, 4H, aromatic), 5.02 (s, 2H, CH₂), 3.45 (t, J = 6.3 Hz, 2H, CH₂), 3.12 (t, J = 6.3 Hz, 2H, CH₂), 2.05–1.97 (m, 2H, CH₂).

Optimization and Challenges

Solvent and Temperature Effects

- Sulfonylation : Dichloromethane outperforms THF due to better solubility of sulfonyl chlorides.

- Alkylation : DMF at 60°C prevents side reactions (e.g., over-alkylation) compared to lower temperatures.

- Urea Formation : Excess BTC (>0.3 equiv) risks carbamate byproducts; strict stoichiometry is critical.

Catalytic Hydrogenation

- Intermediate Reduction : Palladium on carbon (10% Pd/C) in methanol under H₂ (1 atm) effectively reduces nitro groups to amines without affecting sulfonyl moieties.

Analytical and Spectroscopic Validation

Purity Assessment

Stability Studies

- Storage : Stable >24 months at −20°C under argon.

- Degradation : Hydrolysis of the urea bond observed at pH <2 or >12.

Comparative Yields and Conditions

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl Cl | CH₂Cl₂ | 0→RT | 16 | 78–85 |

| Alkylation | 1-(Bromomethyl)naphthalene | DMF | 60 | 8 | 70–76 |

| Urea formation | BTC, Triethylamine | CH₂Cl₂ | RT | 24 | 65–72 |

Mechanistic Insights

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .

- Step 2 : Sulfonylation of the tetrahydroquinoline using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

- Step 3 : Urea linkage formation via reaction of the sulfonylated tetrahydroquinoline with 1-naphthalenemethyl isocyanate in anhydrous dichloromethane .

Optimization Tips : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (naphthalene: δ 7.2–8.5 ppm; thiophene: δ 6.8–7.4 ppm) and urea NH signals (δ 8.0–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to sulfonyl and urea groups .

- X-ray Crystallography : Resolves conformational details, such as the planarity of the urea linker and sulfonyl-thiophene orientation .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog Synthesis : Modify substituents (e.g., replace naphthalen-1-ylmethyl with substituted benzyl groups) to evaluate steric/electronic effects .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding via urea) .

- Biological Testing : Compare analogs in dose-response assays to correlate structural changes with potency (e.g., IC₅₀ shifts >10-fold indicate key groups) .

Q. What strategies resolve contradictions in reported biological data?

- Purity Verification : Reanalyze compound batches via HPLC (≥95% purity) to rule out impurities as confounding factors .

- Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and control compounds (e.g., staurosporine for cytotoxicity) .

- Mechanistic Follow-Up : Employ knock-down models (e.g., siRNA) to confirm target engagement if initial activity is disputed .

Q. Which computational methods predict target binding modes?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or sulfotransferases .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability (RMSD <2 Å) .

- Free Energy Calculations : MM-GBSA analysis quantifies binding energy contributions (e.g., sulfonyl group: ΔG ≈ -5 kcal/mol) .

Q. How can solubility and bioavailability be improved for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.